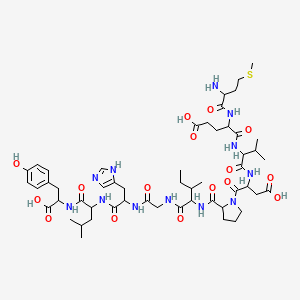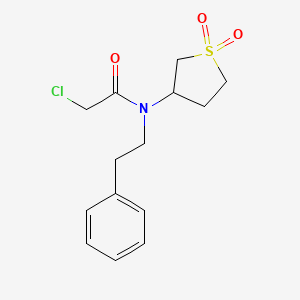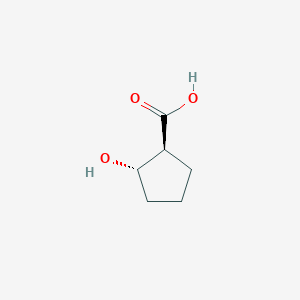
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring, a trifluoromethylsulfanyl group, and a methyl group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethylsulfanylating reagent.
N-Alkylation: The final step involves the N-alkylation of the nicotinamide ring with 1-methyl-2-bromoethyl to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with hydrogen replacing the bromine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethylsulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-N-(2-chloroethyl)-nicotinamide
- 5-Bromo-N-(1-methyl-2-ethyl)-nicotinamide
- 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylpropyl)-nicotinamide
Uniqueness
Compared to similar compounds, 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C10H10BrF3N2OS |
|---|---|
Peso molecular |
343.17 g/mol |
Nombre IUPAC |
5-bromo-N-[1-(trifluoromethylsulfanyl)propan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10BrF3N2OS/c1-6(5-18-10(12,13)14)16-9(17)7-2-8(11)4-15-3-7/h2-4,6H,5H2,1H3,(H,16,17) |
Clave InChI |
OMEQIPKATJFKJG-UHFFFAOYSA-N |
SMILES canónico |
CC(CSC(F)(F)F)NC(=O)C1=CC(=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)
amine](/img/structure/B12111639.png)

![benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B12111656.png)



![2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12111664.png)
